![molecular formula C24H20BNO2 B13353393 [2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid CAS No. 921198-25-6](/img/structure/B13353393.png)
[2-({[(Pyren-2-YL)methyl]amino}methyl)phenyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrene moiety through an aminomethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Pyrene Derivative: The synthesis begins with the preparation of a pyrene derivative, such as pyren-2-ylmethylamine, through nitration, reduction, and subsequent functional group transformations.
Aminomethylation: The pyrene derivative is then subjected to aminomethylation, where it reacts with formaldehyde and a secondary amine to form the aminomethyl group.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction, where the aminomethylated pyrene derivative reacts with a boronic acid precursor under mild conditions.
Industrial Production Methods
Industrial production of (2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides, facilitated by a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding phenols or other oxygenated derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or boronic esters.
Substitution: Amino-substituted derivatives.
Applications De Recherche Scientifique
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group interacts with hydroxyl groups, forming boronate esters, which are crucial in various biochemical and chemical processes. The pyrene moiety enhances the compound’s fluorescence, making it useful in imaging and sensing applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the pyrene moiety, making it less fluorescent but still useful in Suzuki-Miyaura coupling reactions.
Pyrene-1-boronic Acid: Similar structure but with the boronic acid group directly attached to the pyrene ring, offering different reactivity and applications.
(2-((Pyren-1-ylmethyl)amino)methyl)phenylboronic Acid: An isomer with the pyrene moiety attached at a different position, leading to variations in chemical behavior and applications.
Uniqueness
(2-(((Pyren-2-ylmethyl)amino)methyl)phenyl)boronic acid is unique due to its combination of a boronic acid group and a pyrene moiety, providing both reactivity for coupling reactions and strong fluorescence for imaging and sensing applications. This dual functionality makes it a versatile compound in various scientific fields .
Propriétés
Numéro CAS |
921198-25-6 |
|---|---|
Formule moléculaire |
C24H20BNO2 |
Poids moléculaire |
365.2 g/mol |
Nom IUPAC |
[2-[(pyren-2-ylmethylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C24H20BNO2/c27-25(28)22-7-2-1-4-21(22)15-26-14-16-12-19-10-8-17-5-3-6-18-9-11-20(13-16)24(19)23(17)18/h1-13,26-28H,14-15H2 |
Clé InChI |
YCGMXZCTYLTMSZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1CNCC2=CC3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)
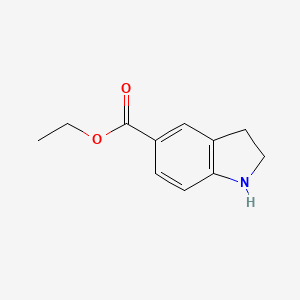
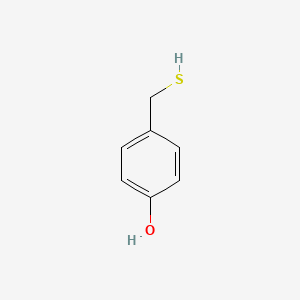
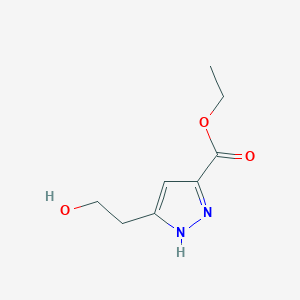

![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)

![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)
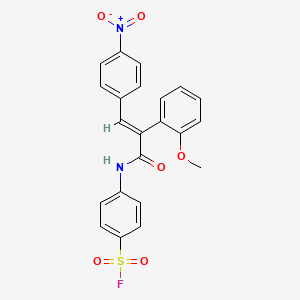
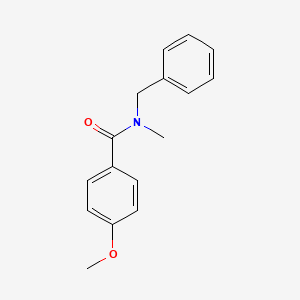
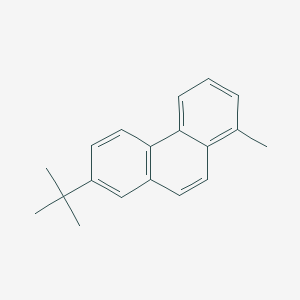
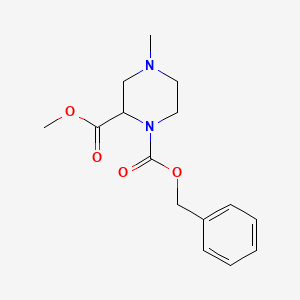
![(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13353373.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,6-dimethoxybenzoate](/img/structure/B13353381.png)
